molecular formula C10H18O2 B1206582 (5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol

Cat. No.: B1206582
M. Wt: 170.25 g/mol
InChI Key: OMDMTHRBGUBUCO-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol is a chemical compound with the molecular formula C10H20O3 It is a cyclohexanol derivative with a hydroxyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclohexanone derivative with a suitable reagent to introduce the hydroxyl and methyl groups. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, and can result in higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: Substitution reactions can occur with halogens, such as chlorine or bromine, in the presence of a suitable catalyst, leading to the formation of halogenated derivatives.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,5R)-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)cyclohexan-1-ol
  • (2S)-2-[(1S,2R,5R)-2-[(2E,6E)-8-[(tert-butyldimethylsilyl)oxy]-3,7-dimethylocta-2,6-dien-1-yl]-5-(2-hydroxypropan-2-yl)-2-methylcyclopentyl]-2-hydroxyacetonitrile

Uniqueness

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9?/m1/s1

InChI Key

OMDMTHRBGUBUCO-VEDVMXKPSA-N

SMILES

CC1=CCC(CC1O)C(C)(C)O

Isomeric SMILES

CC1=CC[C@H](CC1O)C(C)(C)O

Canonical SMILES

CC1=CCC(CC1O)C(C)(C)O

Synonyms

1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol
1-methyl-alpha-hydroxyisopropylcyclohexenol-6
Sobrepin
sobrerol
sobrerol, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol

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